molecular formula C13H6BrF5O B12933223 5-((4-Bromophenyl)difluoromethoxy)-1,2,3-trifluorobenzene

5-((4-Bromophenyl)difluoromethoxy)-1,2,3-trifluorobenzene

Cat. No.: B12933223
M. Wt: 353.08 g/mol
InChI Key: SVDDEIAYZADWAM-UHFFFAOYSA-N
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Description

5-((4-Bromophenyl)difluoromethoxy)-1,2,3-trifluorobenzene is a complex organic compound characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Bromophenyl)difluoromethoxy)-1,2,3-trifluorobenzene typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process generally involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-((4-Bromophenyl)difluoromethoxy)-1,2,3-trifluorobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives .

Scientific Research Applications

5-((4-Bromophenyl)difluoromethoxy)-1,2,3-trifluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-((4-Bromophenyl)difluoromethoxy)-1,2,3-trifluorobenzene involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-((4-Bromophenyl)difluoromethoxy)-1,2,3-trifluorobenzene lies in its combination of bromine, difluoromethoxy, and trifluorobenzene groups, which confer distinct chemical and physical properties. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H6BrF5O

Molecular Weight

353.08 g/mol

IUPAC Name

5-[(4-bromophenyl)-difluoromethoxy]-1,2,3-trifluorobenzene

InChI

InChI=1S/C13H6BrF5O/c14-8-3-1-7(2-4-8)13(18,19)20-9-5-10(15)12(17)11(16)6-9/h1-6H

InChI Key

SVDDEIAYZADWAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(OC2=CC(=C(C(=C2)F)F)F)(F)F)Br

Origin of Product

United States

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